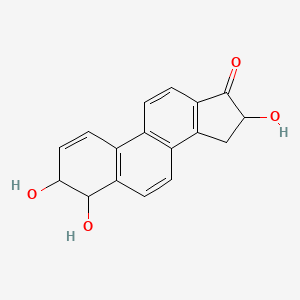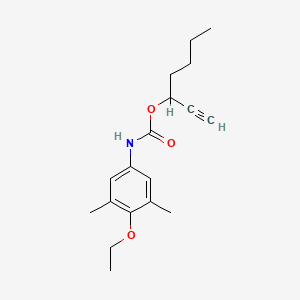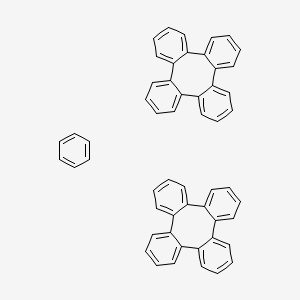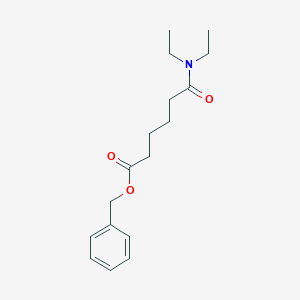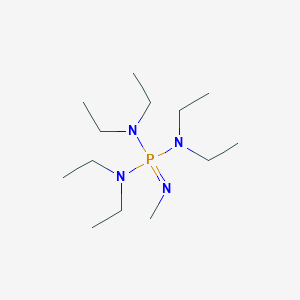![molecular formula C19H16LiP B14424237 Lithium, [(triphenylphosphoranylidene)methyl]- CAS No. 82537-28-8](/img/structure/B14424237.png)
Lithium, [(triphenylphosphoranylidene)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [(triphenylphosphoranylidene)methyl]- is a compound that belongs to the class of organophosphorus compounds known as ylides. These compounds are characterized by the presence of a positively charged phosphorus atom adjacent to a negatively charged carbon atom. This particular compound is often used in organic synthesis, especially in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lithium, [(triphenylphosphoranylidene)methyl]- typically involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyl lithium, to generate the ylide . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide .
化学反応の分析
Types of Reactions: Lithium, [(triphenylphosphoranylidene)methyl]- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction. In this reaction, the ylide reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include aldehydes, ketones, and strong bases like butyl lithium. The reactions are typically carried out under an inert atmosphere to prevent the ylide from reacting with moisture or oxygen .
Major Products: The major products formed from reactions involving lithium, [(triphenylphosphoranylidene)methyl]- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
科学的研究の応用
Lithium, [(triphenylphosphoranylidene)methyl]- has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex organic molecules In biology, it can be used to modify biomolecules for various studiesIn industry, it is used in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of lithium, [(triphenylphosphoranylidene)methyl]- involves the nucleophilic addition of the ylide to an electrophilic carbonyl group. This forms a four-membered ring intermediate, which then dissociates to form the final alkene product and triphenylphosphine oxide . The stability of the ylide and the stereoselectivity of the reaction are influenced by the substituents on the ylide and the reaction conditions .
類似化合物との比較
Similar Compounds: Similar compounds include other phosphorus ylides, such as methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate . These compounds also participate in the Wittig reaction and have similar reactivity patterns.
Uniqueness: What sets lithium, [(triphenylphosphoranylidene)methyl]- apart is its specific reactivity and stability under certain conditions. The presence of the lithium ion can influence the reactivity and selectivity of the ylide in various reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
82537-28-8 |
|---|---|
分子式 |
C19H16LiP |
分子量 |
282.3 g/mol |
IUPAC名 |
lithium;methanidylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h1-16H;/q-1;+1 |
InChIキー |
YMSFPFRWGKSSJW-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH-]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
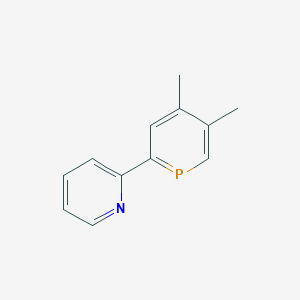

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

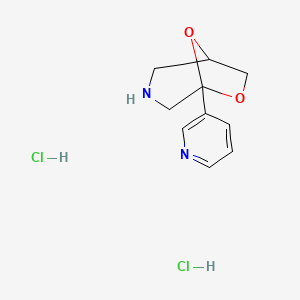
![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
